molecular formula C8H10Br3NO B1445355 3-Bromo-2-(bromomethyl)-6-ethoxypyridine hydrobromide CAS No. 1015060-26-0

3-Bromo-2-(bromomethyl)-6-ethoxypyridine hydrobromide

Cat. No.: B1445355
CAS No.: 1015060-26-0
M. Wt: 375.88 g/mol
InChI Key: GGOWORIUAAOXAI-UHFFFAOYSA-N
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Description

3-Bromo-2-(bromomethyl)-6-ethoxypyridine hydrobromide: is an organic compound that belongs to the class of brominated pyridines. This compound is characterized by the presence of two bromine atoms, one on the pyridine ring and the other on the methyl group attached to the ring. The ethoxy group at the 6-position of the pyridine ring adds to its unique structure. This compound is often used in organic synthesis and various chemical reactions due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(bromomethyl)-6-ethoxypyridine hydrobromide typically involves the bromination of 2-(bromomethyl)-6-ethoxypyridine. The process can be carried out using bromine or other brominating agents such as N-bromo succinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction conditions often include controlled temperatures and specific reaction times to ensure the selective bromination of the desired positions on the pyridine ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of electrochemical methods for bromine generation can also be employed to minimize waste and improve the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-(bromomethyl)-6-ethoxypyridine hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states, which can be useful in various synthetic applications.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated derivatives.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and other nucleophiles can be used in substitution reactions.

    Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can lead to the formation of an aminopyridine derivative, while oxidation can produce a pyridine oxide .

Scientific Research Applications

Chemistry: 3-Bromo-2-(bromomethyl)-6-ethoxypyridine hydrobromide is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as an intermediate in the preparation of more complex molecules .

Biology and Medicine: In biological research, this compound can be used to study the effects of brominated pyridines on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 3-Bromo-2-(bromomethyl)-6-ethoxypyridine hydrobromide involves its reactivity with various nucleophiles and electrophiles. The bromine atoms on the compound can participate in electrophilic substitution reactions, where they are replaced by other groups. The ethoxy group on the pyridine ring can also influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: The presence of both bromine atoms and the ethoxy group in this compound makes it unique compared to other similar compounds. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

3-bromo-2-(bromomethyl)-6-ethoxypyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br2NO.BrH/c1-2-12-8-4-3-6(10)7(5-9)11-8;/h3-4H,2,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOWORIUAAOXAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(C=C1)Br)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Br3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736768
Record name 3-Bromo-2-(bromomethyl)-6-ethoxypyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015060-26-0
Record name 3-Bromo-2-(bromomethyl)-6-ethoxypyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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